Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
BENZYL 6-METHYL-4-[4-(MORPHOLIN-4-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common starting materials include amino alcohols, aziridines, and epoxides . The reactions often require specific catalysts and conditions, such as transition metal catalysis and stereoselective synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and intramolecular cyclization are often employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
BENZYL 6-METHYL-4-[4-(MORPHOLIN-4-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
BENZYL 6-METHYL-4-[4-(MORPHOLIN-4-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZYL 6-METHYL-4-[4-(MORPHOLIN-4-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound generates free radicals that initiate polymerization reactions . This process is crucial in applications such as UV curing of coatings and adhesives. The molecular targets and pathways involved include the activation of photopolymerizable monomers and oligomers .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator with similar applications in UV curing.
2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one: Another photoinitiator with comparable properties and uses.
Uniqueness
BENZYL 6-METHYL-4-[4-(MORPHOLIN-4-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of a morpholine ring, a phenyl group, and a tetrahydropyrimidine core. This structure provides enhanced stability, solubility, and curing efficiency compared to other photoinitiators .
Properties
Molecular Formula |
C23H25N3O3S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
benzyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O3S/c1-16-20(22(27)29-15-17-5-3-2-4-6-17)21(25-23(30)24-16)18-7-9-19(10-8-18)26-11-13-28-14-12-26/h2-10,21H,11-15H2,1H3,(H2,24,25,30) |
InChI Key |
DGTSEKDQCZFYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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